Phenylephrine-3-O-sulfate

説明

フェニレフリン-3-O-硫酸塩は、鼻充血除去剤として一般的に使用されるα-1アドレナリン受容体作動薬であるフェニレフリンの代謝産物です。 この化合物は、フェニレフリンの硫酸化によって形成され、このプロセスは薬物動態と代謝に大きな影響を与えます .

準備方法

合成経路と反応条件: フェニレフリン-3-O-硫酸塩は、フェニレフリンの硫酸化によって合成されます。 このプロセスには、スルホトランスフェラーゼ酵素の使用が伴い、酵素は3'-ホスホアデノシン-5'-ホスホ硫酸などのドナー分子からフェニレフリンに硫酸基を転移します .

工業生産方法: フェニレフリン-3-O-硫酸塩の工業生産には、通常、組換え酵素とヒト腸細胞質が使用されます。 このプロセスは、高収率と高純度を達成するように最適化されており、化合物が薬物動態と代謝研究に適していることを保証します .

化学反応の分析

反応の種類: フェニレフリン-3-O-硫酸塩は主に硫酸化を受け、これはII相代謝反応です。 この反応は、スルホトランスフェラーゼ酵素によって触媒され、硫酸抱合体の生成をもたらします .

一般的な試薬と条件:

試薬: 3'-ホスホアデノシン-5'-ホスホ硫酸、スルホトランスフェラーゼ酵素。

主要な生成物: 硫酸化反応の主要な生成物は、フェニレフリン-3-O-硫酸塩そのものです。 この化合物は、その母体分子であるフェニレフリンよりも水溶性が高く、主に腎臓から排泄されます .

4. 科学研究への応用

フェニレフリン-3-O-硫酸塩は、いくつかの科学研究への応用があります。

科学的研究の応用

Pharmacokinetics and Metabolism Studies

Phenylephrine-3-O-sulfate plays a crucial role in understanding the metabolism of phenylephrine. Research indicates that this sulfate metabolite is formed primarily through the action of sulfotransferase enzymes, which transfer sulfate groups to phenylephrine. This process is essential for studying the pharmacokinetics of phenylephrine as it affects the drug's bioavailability and therapeutic efficacy.

Case Study: Analytical Methods Development

A study focused on developing analytical assays to quantify this compound and other metabolites highlighted the importance of this compound in pharmacokinetic studies. The researchers synthesized this compound using both chemical and biosynthetic methods, achieving higher yields through chemical synthesis . This advancement allows for more accurate assessments of phenylephrine's metabolism in vivo.

Therapeutic Investigations

This compound is being investigated for its potential therapeutic effects, particularly in enhancing the efficacy of phenylephrine as a decongestant and vasopressor.

Meta-Analysis Findings

A meta-analysis assessing the efficacy of oral phenylephrine indicated that while the parent compound has been deemed effective as a nasal decongestant, the role of its metabolites, including this compound, in modulating these effects is significant . This underscores the need for further research into how sulfation impacts therapeutic outcomes.

Biological Studies

In biological research, this compound is utilized to study drug metabolism within human intestinal cells. Understanding how this metabolite interacts with intestinal enzymes can provide insights into variations in drug absorption and efficacy among different populations.

Research on Bioavailability

Research has shown that co-administration strategies involving generally recognized as safe (GRAS) compounds can enhance the oral bioavailability of phenylephrine by inhibiting its sulfation pathway . This approach aims to reduce the first-pass metabolism that diminishes the drug's effectiveness.

Analytical Chemistry Applications

The development of analytical methods for detecting sulfated metabolites like this compound is crucial in pharmaceutical research. These methods facilitate the quantification of metabolites in biological samples, aiding in pharmacokinetic studies and drug formulation development.

Methodological Advances

Recent advancements include high-performance liquid chromatography (HPLC) techniques that improve detection sensitivity and specificity for this compound and its parent compound . Such methods are vital for ensuring accurate dosing and understanding metabolic pathways.

Industrial Applications

In industrial settings, this compound is utilized to develop analytical methods for detecting sulfated metabolites in various formulations. Its role in quality control processes ensures that pharmaceutical products meet safety and efficacy standards.

Summary Table: Applications of this compound

| Application Area | Details |

|---|---|

| Pharmacokinetics | Studying metabolism via sulfation; impacts bioavailability and therapeutic efficacy |

| Therapeutic Investigations | Investigating potential enhancements to decongestant effects; role in drug efficacy |

| Biological Studies | Understanding interactions with intestinal enzymes; implications for drug absorption variability |

| Analytical Chemistry | Development of sensitive detection methods for quantifying metabolites |

| Industrial Applications | Quality control in pharmaceutical formulations; ensuring compliance with safety standards |

作用機序

フェニレフリン-3-O-硫酸塩は、その母体化合物であるフェニレフリンを通じて効果を発揮し、フェニレフリンはα-1アドレナリン受容体作動薬です。 フェニレフリンは、α-1アドレナリン受容体を刺激することで血管収縮を引き起こし、血圧の上昇と鼻充血の軽減につながります . フェニレフリンがフェニレフリン-3-O-硫酸塩を形成する硫酸化は、化合物の水溶性と排泄を促進する代謝プロセスです .

類似の化合物:

フェニレフリン: フェニレフリン-3-O-硫酸塩の母体化合物であり、鼻充血除去剤と血管収縮剤として使用されます.

プソイドエフェドリン: 別の鼻充血除去剤であり、αおよびβアドレナリン受容体に作用しますが、代謝経路が異なります.

エフェドリン: 非選択的なアドレナリン作動薬であり、αおよびβ受容体の両方を活性化します.

ユニークさ: フェニレフリン-3-O-硫酸塩は、フェニレフリンの硫酸化によって特異的に形成されるため、ユニークです。 この代謝プロセスは、フェニレフリンの薬物動態と排泄に大きな影響を与え、フェニレフリン-3-O-硫酸塩を薬物代謝と薬物動態を研究するための重要な化合物にしています .

類似化合物との比較

Phenylephrine: The parent compound of phenylephrine-3-O-Sulfate, used as a nasal decongestant and vasoconstrictor.

Pseudoephedrine: Another nasal decongestant that acts on alpha and beta adrenergic receptors but has a different metabolic pathway.

Ephedrine: A non-selective adrenergic agonist that activates both alpha and beta receptors.

Uniqueness: this compound is unique due to its specific formation through the sulfation of phenylephrine. This metabolic process significantly impacts the pharmacokinetics and excretion of phenylephrine, making this compound an important compound for studying drug metabolism and pharmacokinetics .

生物活性

Phenylephrine-3-O-sulfate (PES) is an important metabolite of phenylephrine, a widely used α1-adrenergic receptor agonist primarily employed as a nasal decongestant. This article explores the biological activity of PES, focusing on its pharmacokinetics, metabolic pathways, and physiological effects, supported by data tables and relevant research findings.

Overview of Phenylephrine and Its Metabolism

Phenylephrine is extensively metabolized in the body, particularly through sulfation to form PES. The metabolic pathways include:

- Sulfation : This occurs predominantly in the intestinal wall and liver, with sulfotransferase enzymes (SULTs) playing a crucial role in converting phenylephrine to PES.

- Oxidative Deamination : Catalyzed by monoamine oxidase (MAO), this pathway leads to the formation of other metabolites such as 3-hydroxymandelic acid.

- Glucuronidation : Another significant metabolic route that contributes to the elimination of phenylephrine from the body.

The systemic bioavailability of phenylephrine is approximately 40% due to extensive first-pass metabolism, which significantly influences its therapeutic efficacy and safety profile .

Pharmacokinetics of this compound

The pharmacokinetics of PES are characterized by its formation as a major metabolite during the first-pass metabolism of phenylephrine. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~40% |

| Peak Plasma Concentration | 1-2 hours post-administration |

| Half-Life | 2-3 hours |

| Volume of Distribution | 200-500 liters |

PES exhibits a rapid onset of action when administered via non-oral routes, such as intranasal or intravenous administration, where first-pass metabolism is bypassed .

Biological Activity and Mechanisms

PES acts primarily through the α1-adrenergic receptors, similar to phenylephrine. However, its efficacy can be influenced by several factors:

- Sulfation Pathway : The sulfation process is generally a high-affinity but low-capacity pathway, meaning that while it effectively converts phenylephrine to PES, it can lead to variability in drug absorption and efficacy .

- Inhibition Studies : Research has indicated that co-administration of certain compounds can inhibit the sulfation pathway, potentially enhancing the bioavailability of phenylephrine by reducing its conversion to PES. This strategy may help mitigate the extensive first-pass metabolism observed with oral administration .

- Clinical Implications : The presence of PES in circulation can influence the pharmacodynamics of phenylephrine. Studies have shown that higher concentrations of PES correlate with reduced systemic exposure to phenylephrine itself, suggesting a complex interplay between these metabolites during therapeutic use .

Case Studies and Research Findings

Several studies have investigated the biological activity and metabolism of PES:

- Study on Direct Detection Methods : A novel hydrophilic interaction liquid chromatography (HILIC) method was developed for the direct detection of PES alongside phenylephrine. This method allows for improved sensitivity and has been crucial for studying enzyme kinetics related to PES formation .

- Pharmacokinetic Studies : A randomized controlled trial assessed the pharmacokinetics of different doses of phenylephrine. It was found that as doses increased, systemic exposure to both phenylephrine and its sulfate conjugates varied significantly, highlighting the importance of understanding these metabolic pathways for optimizing therapeutic regimens .

特性

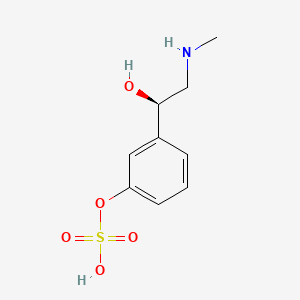

IUPAC Name |

[3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5S/c1-10-6-9(11)7-3-2-4-8(5-7)15-16(12,13)14/h2-5,9-11H,6H2,1H3,(H,12,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPCQQLCTVIPNU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)OS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=CC=C1)OS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242184-39-9 | |

| Record name | Phenylephrine-3-O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242184399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYLEPHRINE-3-O-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N3208T8VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。